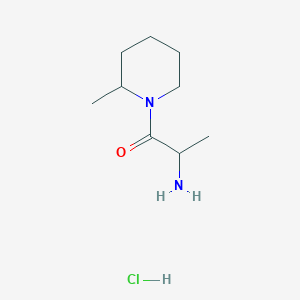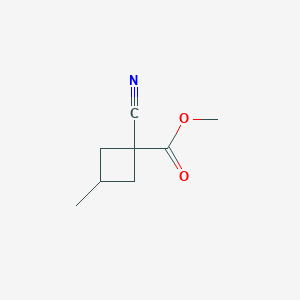
2-Amino-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Carbon Dioxide Capture :
- The compound has been studied for its use in carbon dioxide (CO2) capture. For example, a study explored the use of piperazine promoted 2-amino-2-methyl-1-propanol (PZ + AMP) blended solution for the removal of high concentration CO2 in natural gas, indicating its potential application in environmental technology and the energy sector (Hairul, Shariff, & Bustam, 2017).
- Another study characterized two blends of piperazine (PZ) and 2-amino-2-methyl-1-propanol (AMP) for CO2 capture by amine scrubbing, highlighting its application in industrial gas treatment processes (Li et al., 2013).
Neuropharmacology :
- The compound has been investigated in neuropharmacology, particularly in the context of 5-hydroxytryptamine (5-HT4) receptors in rat models. One study examined the effects of novel, selective 5-HT4 receptor ligands on rat spatial navigation, suggesting its potential role in cognitive performance (Fontana et al., 1997).
Medicinal Chemistry :
- Research in medicinal chemistry has explored the neuroprotective properties of related compounds. For instance, a study identified a potent and selective N-methyl-D-aspartate (NMDA) antagonist based on the structure of this compound, indicating its relevance in developing neuroprotective agents (Chenard et al., 1995).
Pharmaceutical Sciences :
- The compound has been studied in the context of local anesthetics. Research on falicaine hydrochloride, a related compound, investigated its crystal polymorphism, which is significant for understanding the stability and effectiveness of pharmaceutical formulations (Schmidt, 2005).
Chemical Engineering :
- Studies have also delved into the chemical engineering aspects, such as the absorption of CO2 into aqueous solutions of the compound activated by piperazine. This research is critical for designing efficient industrial processes for gas absorption (Samanta & Bandyopadhyay, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-1-(2-methylpiperidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7-5-3-4-6-11(7)9(12)8(2)10;/h7-8H,3-6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYZQLVUVHLHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(5-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B1528792.png)



![2-Amino-3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1528799.png)


![3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B1528807.png)
